
N-(4-bromo-2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)methanesulfonamide is a chemical compound with the CAS Number: 330468-71-8 . It has a molecular weight of 264.14 . The IUPAC name for this compound is N-(4-bromo-2-methylphenyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for N-(4-bromo-2-methylphenyl)methanesulfonamide is 1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
N-(4-bromo-2-methylphenyl)methanesulfonamide is a solid at room temperature . It has a melting point of 139-140°C . The compound’s molecular formula is C8H10BrNO2S .Aplicaciones Científicas De Investigación
Computational and Structural Studies
Density Functional Theory (DFT) Investigations : A study conducted by Karabacak, Cinar, and Kurt (2010) employed DFT to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and its derivatives. This research provides insight into the electronic structure and properties of such compounds, serving as a foundational step for further applications in material science and molecular engineering (Karabacak, Cinar, & Kurt, 2010).
X-Ray Diffraction Analysis : Mphahlele and Maluleka (2021) described a one-pot synthesis method leading to N-(2-cyanophenyl)disulfonamides, characterized by various spectroscopic techniques and X-ray diffraction. Their work not only sheds light on the structural aspects of these compounds but also on the efficiency of synthesis methods that can be applied to related sulfonamide derivatives (Mphahlele & Maluleka, 2021).
Synthesis and Chemical Reactivity
Pd-Catalyzed Cross-Coupling : Rosen et al. (2011) reported a high-yielding, Pd-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides, eliminating concerns over genotoxic impurities. This technique is crucial for the synthesis of complex organic compounds, including pharmaceuticals, highlighting the utility of methanesulfonamide derivatives in organic synthesis (Rosen et al., 2011).
Chemoselective N-Acylation : Kondo et al. (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating good chemoselectivity in N-acylation reactions. Their research contributes significantly to the field of synthetic chemistry, offering a method for selective functionalization of amides (Kondo et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZNYCBPKRPFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




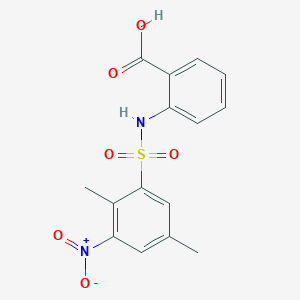


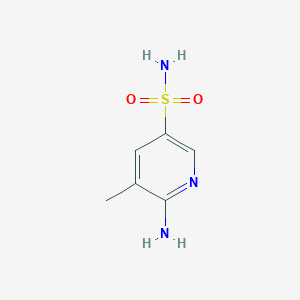

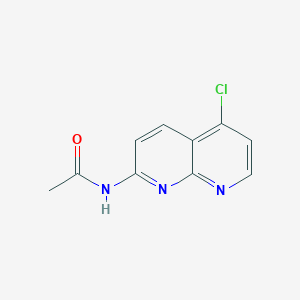
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-N-(4-methylphenyl)amine](/img/structure/B3260376.png)

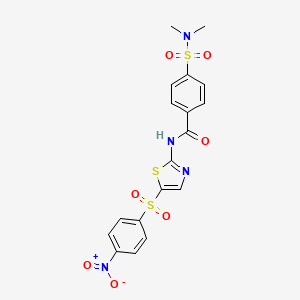
![2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3260400.png)
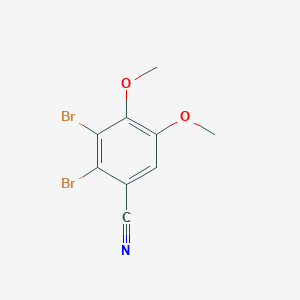
![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)
![(4-Bromophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3260421.png)